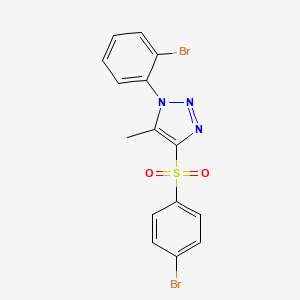

![molecular formula C19H18N4O2S B2631978 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile CAS No. 402953-47-3](/img/structure/B2631978.png)

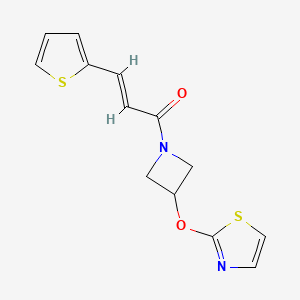

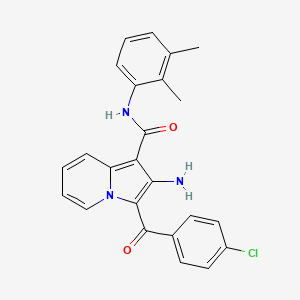

3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has demonstrated that derivatives of thieno[2,3-b]pyridine, such as chromenopyridin derivatives, are effective as environmentally benign corrosion inhibitors for metals like steel in acidic conditions. The inhibitors were found to be cathodic in nature, with high inhibition efficiencies, and their performance was supported by electrochemical and quantum chemical studies (Ansari, Quraishi, & Singh, 2017).

Neurotropic Activity

Synthesized diamino derivatives of pyrano[3,4-c]pyridines have been studied for their neurotropic properties. These compounds have shown promise in preventing clonic seizures and convulsions in animals, demonstrating potential for neurological applications without inducing significant sedative effects (Paronikyan et al., 2016).

Protein Kinase Inhibition

3,6-Diamino-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as protein kinase inhibitors, offering a new avenue for the treatment of diseases such as Alzheimer's. These derivatives represent a potential new lead compound for drug development (Chioua et al., 2009).

Heterocyclic Synthesis

Studies on the synthesis of polyfunctionally substituted thiophene, imidazo[1,2:1′,6′]pyrimido[5,4-b]thiophene, and thieno[3,2-d]pyrimidine derivatives from diaminothiophene-2-carbonitrile derivatives highlight the compound's role in creating complex heterocyclic systems that could have applications in various fields including material science and pharmaceuticals (Raslan & Sayed, 2003).

Green Chemistry

Derivatives like 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles have been identified as green and effective corrosion inhibitors, showcasing the role of such compounds in promoting environmentally friendly solutions in industrial applications. Their efficacy is attributed to the presence of specific functional groups that enhance their interaction with metal surfaces (Verma et al., 2016).

Propiedades

IUPAC Name |

3,6-diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-3-12-13(9-20)18(22)23-19-14(12)15(21)17(26-19)16(24)10-5-7-11(8-6-10)25-4-2/h5-8H,3-4,21H2,1-2H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWIDODWSXINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OCC)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631895.png)

![7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631903.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)

![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)